molecular formula C9H9N3O2 B1404450 Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1394306-53-6

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B1404450
CAS No.: 1394306-53-6
M. Wt: 191.19 g/mol
InChI Key: ITURZNCGIYBSAM-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are key structural components in a number of drug classes .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has also been used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the triazole nucleus allows the compound to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a nucleophile with an aromatic compound, leading to the substitution of one or more of the aromatic hydrogen atoms with a nucleophile .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. These compounds are known for their structural uniqueness and potential pharmacological activities. Research has delved into the synthesis of different derivatives through heterocyclization, nucleophilic displacement, and cyclocondensation reactions, thereby expanding the chemical space of these heterocyclic frameworks (Davoodnia et al., 2008; Kumar et al., 2008; El‐Kazak & Ibrahim, 2013; Gray et al., 1976; Sirakanyan et al., 2016; Mohamed, 2021).

Antimicrobial and Antitumor Activity

Some derivatives synthesized from this compound have been evaluated for their antimicrobial and potential antitumor activities. These studies indicate the significance of the structural framework of these compounds in contributing to their biological activities (El‐Kazak & Ibrahim, 2013; Abdallah et al., 2017).

Chemical Structure Characterization

Advanced methods have been employed to characterize the chemical structure of synthesized compounds based on this compound. Techniques such as X-ray diffraction, NMR, FTIR, MS, and elemental analysis are commonly used, ensuring a detailed understanding of the molecular structure and properties of these compounds (Mu et al., 2015; Khaligh et al., 2020).

Future Directions

The future directions for research on Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could include further exploration of its biological activities and potential therapeutic applications. Given the versatile biological activities of triazole compounds , this compound could be a promising candidate for drug development.

Biochemical Analysis

Biochemical Properties

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, this compound can affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions result in changes in cellular function and behavior, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can modulate the activity of enzymes involved in energy production, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and influence gene expression. Additionally, its distribution within tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITURZNCGIYBSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185273
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394306-53-6
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394306-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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